2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine - 946211-74-1

2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Catalog Number: EVT-3549820
CAS Number: 946211-74-1
Molecular Formula: C23H24BrN5O
Molecular Weight: 466.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib (4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide)

  • Compound Description: Imatinib is a well-known tyrosine kinase inhibitor, primarily targeting PDGF-R, BCR-ABL, and c-Kit. It is clinically used for the treatment of chronic myelogenous leukemia (CML) and other cancers. []
  • Relevance: Imatinib serves as a lead structure for developing novel tyrosine kinase inhibitors, particularly those targeting the PDGF receptor. The compound 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine shares structural similarities with Imatinib, particularly the presence of a piperazine ring, a benzamide moiety, and an aromatic ring system. Research suggests modifications to the Imatinib structure, particularly replacing the central pyrimidine ring with a bioisosteric imidazole ring, can result in potent and selective PDGF receptor inhibitors. [] The structural similarities between 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine and Imatinib suggest it might also possess tyrosine kinase inhibitory activity, specifically against the PDGF receptor.

Flumatinib (4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide)

  • Compound Description: Flumatinib is another antineoplastic tyrosine kinase inhibitor under investigation for treating chronic myelogenous leukemia (CML). []
  • Relevance: The paper discussing Flumatinib focuses on its metabolic pathway and draws a comparison with Imatinib. [] Both Flumatinib and 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine share a core structure consisting of a piperazine ring linked to a substituted pyrimidine ring. This structural commonality, along with their relation to Imatinib, places 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine within a group of compounds potentially exhibiting tyrosine kinase inhibition.

3-Bromo-4-(1H-indol-3-yl)-2,5-dihydro-1H-2,5-pyrroledione

  • Compound Description: This compound serves as a lead structure for developing new indole derivatives with potential antimicrobial and anti-inflammatory activities. []
  • Relevance: While this compound differs significantly from 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine in its core structure, both compounds share a 3-bromobenzene substituent. The research highlights the impact of various modifications to this lead structure on its biological activity, particularly noting the significance of the bromine atom for its antimicrobial effects. [] This suggests that the presence of the 3-bromobenzoyl moiety in 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine might contribute to potential antimicrobial properties.

Properties

CAS Number

946211-74-1

Product Name

2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

IUPAC Name

(3-bromophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone

Molecular Formula

C23H24BrN5O

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C23H24BrN5O/c1-16-6-8-20(9-7-16)26-21-14-17(2)25-23(27-21)29-12-10-28(11-13-29)22(30)18-4-3-5-19(24)15-18/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,27)

InChI Key

DFBIPRWRIAROKT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.